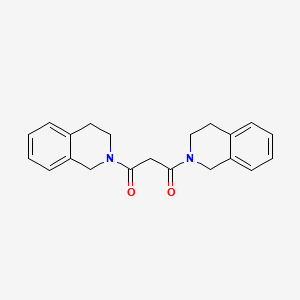

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione

Beschreibung

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione is a diketone derivative featuring two tetrahydroisoquinoline moieties attached to a central propane-1,3-dione core. Tetrahydroisoquinoline scaffolds are well-documented in medicinal chemistry for their biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation properties .

Eigenschaften

IUPAC Name |

1,3-bis(3,4-dihydro-1H-isoquinolin-2-yl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-20(22-11-9-16-5-1-3-7-18(16)14-22)13-21(25)23-12-10-17-6-2-4-8-19(17)15-23/h1-8H,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADSRGWSNLQNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HCT-116 (colon cancer) and MCF-7 (breast cancer).

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity. Specific derivatives of this compound have exhibited IC50 values as low as 1.9 μg/mL against HCT-116 cells .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. Research indicates that isoquinoline derivatives can interact with neurotransmitter systems and may help in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

Preliminary studies suggest that this compound might also exhibit anti-inflammatory effects. The structural characteristics of tetrahydroisoquinolines are associated with the modulation of inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Synthesis and Biological Evaluation

A notable study involved the synthesis of various derivatives of this compound and their evaluation for biological activity. The study utilized a chemoselective Michael reaction to produce derivatives with enhanced potency against cancer cell lines .

Table 1: Biological Activity of Synthesized Derivatives

| Compound Name | Cell Line Tested | IC50 (μg/mL) |

|---|---|---|

| This compound | HCT-116 | 1.9 |

| Derivative A | MCF-7 | 2.3 |

| Derivative B | HCT-116 | 5.0 |

Wirkmechanismus

The mechanism of action of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit microbial growth, and interact with enzymes involved in oxidative stress responses. These interactions contribute to its neuroprotective and antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally or functionally related molecules, emphasizing substituent effects, synthetic approaches, and applications.

Structural and Functional Analogues

Key Comparative Insights

- Substituent Effects: The target compound’s tetrahydroisoquinoline groups contrast with the bromophenyl substituents in 1,3-Bis(4-bromophenyl)-2-propanone (). Compared to the ibuprofen-tetrahydroquinoline hybrid (), the target lacks a carboxylic acid group, which could reduce gastrointestinal toxicity but may limit anti-inflammatory activity .

- Synthetic Complexity: The target compound’s synthesis likely parallels methods used for tetrahydroisoquinoline-containing hybrids (e.g., fragment coupling or condensation), as seen in and . However, its diketone core may require specialized conditions to avoid side reactions .

Biologische Aktivität

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione (CAS No. 565192-27-0) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

- Molecular Formula : C21H22N2O2

- Molecular Weight : 334.41 g/mol

- Appearance : White to off-white powder

- Melting Point : 165.0 to 167.0 °C

- Solubility : Soluble in organic solvents; limited solubility in water

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. In vitro studies have shown that the compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Neuroprotective Effects

Several studies have highlighted the neuroprotective effects of this compound. It appears to exert protective actions against neurodegenerative conditions such as Alzheimer's disease. The mechanism is believed to involve the inhibition of amyloid-beta aggregation and modulation of neuroinflammatory pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and cell cycle arrest through the activation of caspases and modulation of signaling pathways such as PI3K/Akt.

Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models of Alzheimer's disease demonstrated that treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function as assessed by the Morris water maze test. The results suggest a potential role for this compound in therapeutic strategies aimed at Alzheimer's disease management.

Study 2: Anticancer Efficacy in Human Cancer Cell Lines

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value ranging from 10 to 30 µM across different cell lines. Flow cytometry analysis revealed that the compound prompted G0/G1 phase arrest and increased apoptosis rates.

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.